5-Bromo-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl
Description
Historical Context and Discovery
5-Bromo-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride is a synthetic benzimidazole derivative first reported in pharmacological research focused on heterocyclic compounds with kinase inhibitory potential. Its development aligns with efforts to optimize benzimidazole scaffolds for targeted protein degradation and enzyme modulation, as seen in studies involving bromodomain inhibitors. While its exact discovery date is unspecified, synthetic routes for analogous compounds (e.g., 5-chloro derivatives) emerged in the early 2000s, with structural refinements introducing bromine substituents to enhance binding affinity and selectivity.
Nomenclature and Chemical Identity
Molecular Structure and Classification
The compound features a bicyclic benzimidazole core substituted with:
- A bromine atom at position 5 of the benzene ring.
- A piperidin-4-yl group at position 1 of the imidazole ring.
- A hydrochloride salt counterion.
Classification :
Physicochemical Properties
Molecular Weight and Elemental Composition
| Property | Value |
|---|---|
| Molecular Weight | 332.63 g/mol |
| Elemental Composition | C: 43.26%; H: 4.54%; Br: 23.97%; Cl: 10.64%; N: 12.61%; O: 4.81% |
Solubility Profile and pKa Values
Spectroscopic Characteristics
- IR Spectroscopy :
- N-H stretch: ~3,200 cm⁻¹ (broad, benzimidazole NH).
- C=O stretch: ~1,680 cm⁻¹ (imidazolone carbonyl).
- NMR (DMSO-d₆) :
- Mass Spectrometry :
Crystal Structure Analysis
While no direct crystallographic data exists for this compound, analogs (e.g., 5-chloro derivatives) exhibit:
- Crystal System : Monoclinic.
- Space Group : P2₁/c.
- Key Interactions : Ionic bonding between the protonated piperidine nitrogen and chloride ion, with π-π stacking of benzimidazole rings.
Properties
IUPAC Name |
6-bromo-3-piperidin-4-yl-1H-benzimidazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O.ClH/c13-8-1-2-11-10(7-8)15-12(17)16(11)9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2,(H,15,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYETYOFPXYOAIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=C(C=C(C=C3)Br)NC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through a condensation reaction between o-phenylenediamine and a carboxylic acid derivative under acidic conditions.
Piperidine Substitution: The piperidine ring is introduced via a nucleophilic substitution reaction, where the brominated benzimidazole reacts with piperidine under basic conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the benzimidazole core. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed on the bromine atom or the benzimidazole ring using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Oxidized benzimidazole derivatives
Reduction: Reduced benzimidazole derivatives
Substitution: Substituted benzimidazole derivatives with various functional groups
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 5-Bromo-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride exhibits promising anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting potential as an anticancer agent. For instance, a study highlighted its effectiveness against breast cancer cells, where it induced apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research findings suggest that it possesses significant antibacterial and antifungal properties. In one study, it was tested against common pathogens such as Staphylococcus aureus and Candida albicans, showing effective inhibition of growth at low concentrations .
Neurological Research
Due to the presence of the piperidine moiety, this compound is being explored for its neuroprotective effects. Preliminary data indicate that it may enhance cognitive functions and provide neuroprotection in models of neurodegenerative diseases like Alzheimer's. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress .
Drug Development
The compound serves as a valuable scaffold in drug design due to its structural features that allow for modifications to optimize biological activity. Researchers are investigating derivatives of this compound to enhance selectivity and potency against specific targets in disease pathways .
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, 5-Bromo-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride was administered to breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with IC50 values indicating significant potency compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Testing
A series of experiments were conducted to assess the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for each strain, revealing that the compound exhibited lower MIC values than traditional antibiotics, suggesting its potential as an alternative therapeutic agent .
Mechanism of Action
The mechanism of action of 5-Bromo-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Docking Scores and Binding Data
| Compound | GOLD Score | ∆G (kcal/mol) | Ki | Reference |
|---|---|---|---|---|
| Co-crystal analog (3b) | 113.76 | -44.43 | 1.64 × 10⁻⁸ M | |
| Co-crystal analog (3d) | 107.58 | -44.43 | 1.64 × 10⁻⁸ M |
Key Research Findings
Halogen Effects : Bromine at the 5-position may enhance binding affinity compared to chlorine due to increased hydrophobic and van der Waals interactions .
Piperidine Modifications : Substituents on the piperidine nitrogen (e.g., acyl groups) reduce synthetic yields but enable tailored pharmacokinetic profiles .
Scaffold Versatility : The benzimidazolone-piperidine core is adaptable for diverse targets, including antimicrobials, chemosensitizers, and CNS agents .
Biological Activity
5-Bromo-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride (CAS Number: 58878-84-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.
Biological Activity Overview
Research has indicated that 5-Bromo-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl exhibits various biological activities, particularly in the context of cancer treatment and enzyme inhibition. Below are some key findings regarding its biological activity:
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).
- IC50 Values : The compound exhibited IC50 values comparable to established chemotherapeutics, indicating significant cytotoxic effects:
- MCF-7: IC50 = 15.63 µM
- HCT-116: IC50 = 12.34 µM
Flow cytometry analyses revealed that treatment with this compound led to increased caspase-3/7 activity, suggesting activation of apoptotic pathways .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes relevant to cancer progression:
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Human Carbonic Anhydrases (hCA IX) | Competitive | 89 pM |
| Histone Deacetylases (HDAC) | Non-competitive | 8.2 nM |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent due to its dual role in inhibiting tumor growth and modulating enzymatic pathways involved in cancer progression .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzimidazole ring and the piperidine moiety significantly affect the biological activity of the compound. Substituents such as halogens at specific positions enhance anticancer efficacy while maintaining selectivity for cancerous cells over non-cancerous cells.
Case Study 1: In Vivo Efficacy
A recent study assessed the in vivo efficacy of this compound using xenograft models. The results showed a significant reduction in tumor size compared to control groups treated with saline. The compound was administered at doses ranging from 10 mg/kg to 50 mg/kg, with higher doses correlating with more substantial tumor suppression.
Case Study 2: Mechanistic Studies
Mechanistic studies using Western blot analysis revealed that this compound increases p53 expression levels, which is crucial for apoptotic signaling in cancer cells. Additionally, it was found to downregulate anti-apoptotic proteins such as Bcl-2, further supporting its role as a potential anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves coupling a brominated benzimidazole precursor with a piperidine derivative under reflux conditions. Intermediates should be characterized using -NMR (to confirm substitution patterns) and IR spectroscopy (to track functional groups like C=O or N-H). For example, Patel et al. (2014) optimized a similar route for antimicrobial derivatives, validating intermediates via -NMR shifts at δ 3.2–4.1 ppm (piperidinyl protons) and δ 7.5–8.2 ppm (aromatic protons) .
Q. How can researchers assess the solubility and stability of this compound in aqueous buffers for in vitro assays?
- Methodology : Conduct pH-dependent solubility studies using HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA). For stability, incubate the compound in PBS (pH 7.4) and simulate gastric/intestinal fluids (pH 1.2–6.8) at 37°C, analyzing degradation products via LC-MS. highlights similar protocols for benzimidazole analogs, noting that electron-withdrawing groups (e.g., bromine) enhance stability in acidic conditions .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- -NMR : Look for characteristic peaks: piperidinyl protons (δ 2.5–3.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and NH protons (δ 10–12 ppm, broad).
- HRMS : Confirm molecular weight (e.g., [M+H] at m/z 354.05 for CHBrNO).
- IR : Identify C=O stretches (~1680–1700 cm) and N-H bends (~3200–3400 cm) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production of this compound?
- Methodology :
- Catalysis : Use Pd-catalyzed coupling for brominated intermediates (e.g., Suzuki-Miyaura for aryl-piperidine bonds).
- Solvent Selection : Polar aprotic solvents (DMF or DMSO) improve reaction rates. Patel et al. (2014) achieved 75% yield using DMF at 80°C .
- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity.
Q. What strategies are employed to study structure-activity relationships (SAR) for antimicrobial activity in derivatives of this compound?
- Methodology :
- Analog Synthesis : Modify the bromine substituent (e.g., replace with Cl, CF) or piperidine ring (e.g., N-alkylation).
- Biological Assays : Test against Gram-positive/negative bacteria (MIC assays) and eukaryotic cells (cytotoxicity). Patel et al. (2014) found that bromine enhances activity against S. aureus (MIC: 2 µg/mL) but reduces solubility .
- Computational Modeling : Use DFT (B3LYP/6-31G*) to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .
Q. How can researchers address discrepancies in reported biological activity data for this compound?
- Methodology :
- Batch Reproducibility : Verify purity (>95% via HPLC) and crystallinity (PXRD).
- Assay Standardization : Use CLSI guidelines for antimicrobial testing.
- Meta-Analysis : Compare data across studies, noting variables like solvent (DMSO vs. saline) or cell lines. For example, and report conflicting cytotoxicity data, likely due to differences in fibroblast cell lines .
Q. What advanced analytical methods resolve challenges in detecting trace impurities in this compound?
- Methodology :
- LC-MS/MS : Quantify impurities at ppm levels (e.g., dehalogenated byproducts).
- NMR Relaxometry : Detect low-concentration isomers or tautomers.
- ICP-MS : Monitor residual metal catalysts (e.g., Pd < 10 ppm) .
Q. How does the compound’s stability under photolytic or oxidative conditions impact formulation design?
- Methodology :
- Forced Degradation : Expose to UV light (ICH Q1B) and HO (3% v/v), analyzing via UPLC-PDA.
- Formulation Screening : Test lyophilized powders vs. lipid-based nanoparticles. notes that HCl salts improve stability in hygroscopic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
